molecular formula C19H20F3N3O B2826053 N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 400076-90-6

N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2826053
CAS No.: 400076-90-6
M. Wt: 363.384
InChI Key: OUXUXCDAFCGFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The compound also includes a trifluoromethyl group, which is often used in drug design for its bioactivity . The 4-methylpiperazine part of the molecule is a common feature in many pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate benzoyl chloride with 4-methylpiperazine . The trifluoromethyl group can be introduced using various methods, such as the reaction with trifluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a planar amide group, with the piperazine ring adopting a chair conformation . The trifluoromethyl group is typically in an equatorial position .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to involve the amide group and the piperazine ring . The trifluoromethyl group is generally inert but can undergo certain reactions under specific conditions .

Scientific Research Applications

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine derivatives have been identified as high-affinity ligands for serotonin receptors, specifically the 5-HT1A serotonin binding sites. By modifying the arylpiperazine structure, researchers have developed compounds with enhanced affinity for 5-HT1A receptors, indicating potential applications in neurological research and the development of therapeutic agents targeting serotonin pathways (Glennon et al., 1988).

Benzamides in Anticonvulsant Research

Benzamides containing specific moieties have shown anticonvulsant activity in research models. These compounds have been evaluated in various screenings, revealing their potential as leads for the development of new anticonvulsant drugs. The structural optimization of benzamides for enhanced activity against seizures is a significant area of research (Mussoi et al., 1996).

Phosphoric Triamides for Chemical Analysis

Phosphoric triamides containing piperazinyl groups have been synthesized and characterized, highlighting their potential in chemical analysis and structure-activity relationship studies. The molecular structures of these compounds were elucidated using quantum chemical calculations and various spectroscopic techniques, contributing to the field of organic chemistry and materials science (Shariatinia et al., 2012).

Benzamide-Based Heterocycles with Antiviral Activity

Novel benzamide-based heterocycles have been synthesized and evaluated for their antiviral activities, specifically against the influenza A virus. This research demonstrates the potential of benzamide derivatives in the development of new antiviral agents, particularly those targeting influenza viruses (Hebishy et al., 2020).

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For example, many drugs containing a benzamide group act by inhibiting certain enzymes .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in medicine, particularly given the presence of the benzamide and trifluoromethyl groups, which are common in many pharmaceuticals .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-8-3-2-7-16(17)23-18(26)14-5-4-6-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXUXCDAFCGFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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